(R)-Desmethylsibutramine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

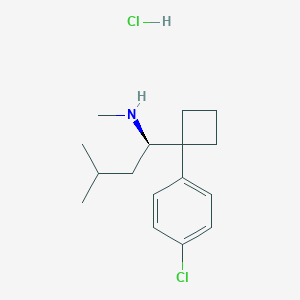

Structure

2D Structure

Properties

IUPAC Name |

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVFHVJVFLFXPQ-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259731-40-3 | |

| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N-methyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259731-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylsibutramine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259731403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYLSIBUTRAMINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328ED4J9CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-Desmethylsibutramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for (R)-Desmethylsibutramine hydrochloride, a chiral amine of significant interest in pharmaceutical research. The following sections detail the synthetic route from racemic desmethylsibutramine, its chiral resolution, and final conversion to the hydrochloride salt, supported by experimental protocols and quantitative data.

Synthesis of Racemic Desmethylsibutramine

The synthesis of the racemic precursor, (±)-Desmethylsibutramine, is a critical first step. While various methods for the synthesis of sibutramine and its analogues have been reported, a common route involves the reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with isobutylmagnesium bromide followed by reduction of the resulting imine.

Experimental Protocol: Synthesis of Racemic Desmethylsibutramine

A detailed experimental protocol for the synthesis of racemic desmethylsibutramine is outlined below, based on established synthetic methodologies for related compounds.

-

Grignard Reaction: To a solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran), isobutylmagnesium bromide (a Grignard reagent) is added dropwise at a controlled temperature, typically between 0 °C and room temperature. The reaction is stirred for several hours to ensure complete formation of the intermediate imine.

-

Reduction: The intermediate imine is then reduced to the corresponding amine. A common reducing agent for this transformation is sodium borohydride (NaBH₄). The reduction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.

-

Work-up and Purification: Following the reduction, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography, to yield racemic desmethylsibutramine.

Chiral Resolution of (±)-Desmethylsibutramine

The separation of the racemic mixture to isolate the desired (R)-enantiomer is achieved through diastereomeric salt formation using a chiral resolving agent. (R)-(-)-Mandelic acid has been successfully employed for this purpose.

Experimental Protocol: Chiral Resolution with (R)-(-)-Mandelic Acid

The following protocol is adapted from the work of Han et al. (Tetrahedron: Asymmetry, 2002).

-

Diastereomeric Salt Formation: Racemic desmethylsibutramine is dissolved in a suitable solvent, such as a mixture of methanol and water. To this solution, a stoichiometric amount of (R)-(-)-mandelic acid is added. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature.

-

Crystallization: The diastereomeric salt of (R)-Desmethylsibutramine with (R)-mandelic acid preferentially crystallizes out of the solution upon cooling. The crystallization process can be aided by seeding with a small crystal of the desired diastereomeric salt. The mixture is typically stirred at a low temperature for several hours to maximize the yield of the crystalline salt.

-

Isolation of the Diastereomeric Salt: The precipitated diastereomeric salt is collected by filtration and washed with a cold solvent to remove any remaining mother liquor containing the undesired (S)-enantiomer.

-

Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base, such as sodium hydroxide solution, to neutralize the mandelic acid and liberate the free (R)-desmethylsibutramine. The free amine is then extracted with an organic solvent.

-

Purification: The organic extract is washed, dried, and the solvent is evaporated to yield the enantiomerically enriched (R)-Desmethylsibutramine.

Formation of this compound

The final step in the synthesis is the conversion of the free base of (R)-Desmethylsibutramine into its stable hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

-

Acidification: The purified (R)-Desmethylsibutramine free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Precipitation: A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the amine. The hydrochloride salt, being insoluble in the solvent, precipitates out of the solution.

-

Isolation and Drying: The precipitated this compound is collected by filtration, washed with a cold solvent to remove any excess acid, and dried under vacuum to yield the final product.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of this compound.

| Step | Reactants | Product | Yield (%) | Purity/ee (%) | Reference |

| Synthesis of Racemic Desmethylsibutramine | 1-(4-chlorophenyl)cyclobutanecarbonitrile, Isobutylmagnesium bromide | (±)-Desmethylsibutramine | ~70-80 | >95 (racemic) | General |

| Chiral Resolution | (±)-Desmethylsibutramine, (R)-(-)-Mandelic acid | (R)-Desmethylsibutramine mandelate salt | ~40-45 | >99 (de) | Han et al. |

| Liberation of Free Base | (R)-Desmethylsibutramine mandelate salt, NaOH | (R)-Desmethylsibutramine | >95 | >99 (ee) | Han et al. |

| Hydrochloride Salt Formation | (R)-Desmethylsibutramine, HCl | This compound | >95 | >99 | General |

Table 1: Summary of Yields and Purity at Each Synthetic Step.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| This compound | C₁₆H₂₅Cl₂N | 302.29 | Not reported | Consistent with structure |

Table 2: Physicochemical and Spectroscopic Data of this compound.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages of the synthesis process.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the chiral resolution and salt formation.

Enantioselective Synthesis of (R)-Desmethylsibutramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the enantioselective synthesis of (R)-Desmethylsibutramine, a key active metabolite of the anti-obesity drug Sibutramine. The (R)-enantiomer of Desmethylsibutramine has demonstrated greater anorexic effects compared to its (S)-counterpart, making its stereoselective synthesis a critical aspect of pharmaceutical research and development.[1] This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data to support research and process optimization.

Core Synthetic Strategies

The most prominent and well-documented method for the enantioselective synthesis of (R)-Desmethylsibutramine involves a pivotal asymmetric hydrogenation of a prochiral dienamide precursor. An alternative approach utilizes a diastereoselective addition to a chiral sulfinamide-derived aldimine. This guide will focus on the asymmetric hydrogenation route due to the availability of more detailed information.

Primary Synthetic Pathway: Asymmetric Hydrogenation

The enantioselective synthesis of (R)-Desmethylsibutramine via asymmetric hydrogenation can be conceptually broken down into three key stages:

-

Synthesis of the Cyclobutane Core: Preparation of the starting material, 1-(4-chlorophenyl)cyclobutanecarbonitrile.

-

Formation of the Dienamide Precursor: Construction of the prochiral dienamide substrate for the asymmetric hydrogenation.

-

Asymmetric Hydrogenation and Deprotection: The crucial enantioselective reduction followed by hydrolysis to yield the final product.

The overall workflow is depicted in the following diagram:

Experimental Protocols

Stage 1: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile

This initial stage constructs the key cyclobutane ring structure.

Protocol:

-

To a stirred suspension of sodium hydride (4.4 g) in dry dimethyl sulfoxide (DMSO, 20 ml) under an argon atmosphere at 25°C, add a solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) over a period of 5 minutes.[2]

-

Stir the resulting mixture for 30 minutes.[2]

-

Add a solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) dropwise over 30 minutes, maintaining the reaction temperature between 25-30°C.[2]

-

After the addition is complete, continue stirring for an additional 40 minutes at the same temperature.[2]

-

Pour the reaction mixture into ice water (500 ml) and extract with dichloromethane (3 x 75 ml).[2]

-

Evaporate the solvent from the combined organic extracts. Extract the residue with diethyl ether (4 x 50 ml).[2]

-

Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield an oil.[2]

-

Purify the crude product by distillation (90°C at 10⁻⁶ Torr) to obtain 1-(4-chlorophenyl)cyclobutanecarbonitrile.[2]

Quantitative Data:

| Starting Material | Reagents | Product | Yield |

| 4-Chlorobenzyl cyanide (10 g) | Sodium hydride (4.4 g), 1,3-Dibromopropane (27 g) | 1-(4-chlorophenyl)cyclobutanecarbonitrile | 43% (5.4 g)[2] |

Stage 2: Formation of the Dienamide Precursor

This stage involves a Grignard reaction with the nitrile, followed by quenching to form the dienamide.

Protocol:

Detailed experimental procedures for this specific transformation are not fully available in the reviewed literature. The following is a generalized protocol based on the description in the source abstracts.

-

Prepare methallyl magnesium chloride via the reaction of methallyl chloride with magnesium turnings in an appropriate solvent like THF.

-

React 1-(4-chlorophenyl)cyclobutanecarbonitrile with the freshly prepared methallyl magnesium chloride in an ethereal solvent. This forms a magnesium iminate intermediate.

-

Quench the reaction mixture with acetic anhydride to yield the dienamide, N-(1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbut-2-en-1-yl)acetamide.

-

Purify the resulting dienamide using standard chromatographic techniques.

Stage 3: Asymmetric Hydrogenation and Acidic Hydrolysis

This is the critical enantioselective step, followed by the final deprotection to yield the target molecule.

Protocol:

The following protocol is based on the information provided in the abstracts of the primary literature.

Asymmetric Hydrogenation:

-

In a suitable high-pressure reactor, dissolve the dienamide precursor in an appropriate solvent (e.g., methanol or dichloromethane).

-

Add the Ruthenium/(R)-MeOBiPheP catalyst. The substrate-to-catalyst ratio (S/C) is a critical parameter, with a ratio of 500 being reported as effective.

-

Pressurize the reactor with hydrogen gas to the optimized pressure.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by techniques such as TLC or HPLC).

-

Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure to obtain the crude (R)-N-Acetyl-desmethylsibutramine.

Acidic Hydrolysis:

-

Dissolve the crude (R)-N-Acetyl-desmethylsibutramine in a suitable solvent mixture, such as an alcohol (e.g., methanol or ethanol) and water.

-

Add a strong acid, such as hydrochloric acid.

-

Heat the mixture to reflux and maintain for a sufficient time to ensure complete hydrolysis of the amide.

-

Cool the reaction mixture and adjust the pH to basic with an aqueous base (e.g., NaOH or KOH).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude (R)-Desmethylsibutramine.

-

Further purification can be achieved by crystallization or chromatography if necessary.

Quantitative Data:

| Precursor | Catalyst | Product | Yield | Enantiomeric Excess (e.e.) |

| Dienamide | Ru/(R)-MeOBiPheP (S/C = 500) | (R)-N-Acetyl-desmethylsibutramine | Almost quantitative | 98.5% |

| (R)-N-Acetyl-desmethylsibutramine | Acid | (R)-Desmethylsibutramine | High (not specified) | No erosion of enantioselectivity |

Alternative Synthetic Approach: Diastereoselective Addition to a Sulfinamide-Derived Aldimine

An alternative enantioselective synthesis of (R)-Desmethylsibutramine has been reported, which utilizes the diastereoselective addition of isobutyllithium (i-BuLi) to an aldimine derived from (R)-triethylmethylsulfinamide. This method offers a different strategic approach to establishing the chiral center.

The logical flow for this alternative route is as follows:

Conclusion

The enantioselective synthesis of (R)-Desmethylsibutramine is a crucial process for accessing this therapeutically important molecule. The asymmetric hydrogenation of a dienamide precursor using a ruthenium-based catalyst stands out as a highly efficient and stereoselective method, providing the target compound with excellent enantiomeric purity. While alternative methods exist, the hydrogenation route is the most comprehensively described in the available literature. This guide provides the foundational knowledge and detailed protocols necessary for the practical application and further development of synthetic strategies for (R)-Desmethylsibutramine in a research and development setting.

References

(R)-Desmethylsibutramine Hydrochloride: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Desmethylsibutramine, the active secondary amine metabolite of the anti-obesity drug sibutramine, exerts its pharmacological effects primarily through the inhibition of monoamine reuptake. This technical guide provides an in-depth analysis of the mechanism of action of (R)-Desmethylsibutramine hydrochloride, focusing on its interaction with norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. This document summarizes quantitative binding affinity data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Monoamine Reuptake Inhibition

(R)-Desmethylsibutramine is a potent inhibitor of the reuptake of norepinephrine and serotonin, and to a lesser extent, dopamine, at the synaptic cleft.[1][2] By blocking the respective transporters (NET, SERT, and DAT), it increases the concentration and prolongs the activity of these neurotransmitters in the synapse. This enhanced monoaminergic neurotransmission is the primary mechanism underlying its therapeutic effects, such as appetite suppression and mood modulation.[3][4] The effects of sibutramine are predominantly mediated by its pharmacologically active primary and secondary amine metabolites.[2]

Binding Affinities

The inhibitory potency of (R)-Desmethylsibutramine at the monoamine transporters has been quantified through in vitro binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Compound | Transporter | K_i_ (nM) |

| (R)-Desmethylsibutramine | Dopamine Transporter (DAT) | 44 |

| Norepinephrine Transporter (NET) | 4 | |

| Serotonin Transporter (SERT) | 12 |

Data sourced from publicly available information. The primary study detailing the experimental protocol for the specific (R)-enantiomer could not be definitively located within the scope of this search.

Visualizing the Primary Mechanism

The following diagram illustrates the fundamental mechanism of action of (R)-Desmethylsibutramine at the presynaptic terminal.

Caption: Inhibition of monoamine reuptake by (R)-Desmethylsibutramine.

Downstream Signaling Pathways

The increased concentration of monoamines in the synaptic cleft leads to the activation of various postsynaptic receptors, triggering downstream signaling cascades that mediate the physiological and behavioral effects of (R)-Desmethylsibutramine.

Norepinephrine Signaling

Increased norepinephrine primarily activates α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Caption: Norepinephrine downstream signaling cascade.

Serotonin Signaling

Serotonin (5-HT) activates a diverse family of receptors, including multiple GPCRs (5-HT1, 5-HT2, 5-HT4-7) and a ligand-gated ion channel (5-HT3).

References

- 1. The contribution of metabolites to the rapid and potent down-regulation of rat cortical beta-adrenoceptors by the putative antidepressant sibutramine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sibutramine: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacological Profile of (R)-Desmethylsibutramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Desmethylsibutramine, the active metabolite of the anorectic drug sibutramine, is a potent monoamine reuptake inhibitor. This document provides an in-depth technical overview of its pharmacological profile, including its mechanism of action, receptor binding affinities, and in vivo effects. Detailed experimental methodologies for key assays are provided, alongside visual representations of its signaling pathway and relevant experimental workflows to support further research and drug development efforts.

Introduction

Sibutramine was previously marketed for the management of obesity, exerting its effects through its active metabolites, including (R)-Desmethylsibutramine. It is understood that the therapeutic effects of sibutramine are primarily attributable to these metabolites, which are more potent inhibitors of monoamine reuptake.[1] This guide focuses specifically on the (R)-enantiomer of desmethylsibutramine, which has been shown to be the more pharmacologically active stereoisomer.[2]

Mechanism of Action

(R)-Desmethylsibutramine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] Its primary mechanism of action involves binding to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters in the presynaptic neuronal membrane. This binding action blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to an increased concentration of serotonin, norepinephrine, and dopamine in the synapse. The elevated levels of these neurotransmitters enhance signaling to postsynaptic neurons, which is believed to mediate the compound's therapeutic effects, such as appetite suppression.[3]

Signaling Pathway Diagram

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and reuptake inhibition potencies of (R)-Desmethylsibutramine for the key monoamine transporters.

Table 1: Monoamine Transporter Binding Affinity

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| (R)-Desmethylsibutramine | 44 | 4 | 12 |

Data sourced from in vitro radioligand binding assays.

Table 2: Monoamine Reuptake Inhibition

| Compound | Serotonin Uptake IC50 (nM) | Norepinephrine Uptake IC50 (nM) | Dopamine Uptake IC50 (nM) |

| (R)-Desmethylsibutramine | 27 | 7 | 28 |

Data sourced from in vitro neurotransmitter uptake assays.

In Vivo Pharmacology

In vivo studies in animal models have demonstrated the anorectic and psychostimulant-like effects of (R)-Desmethylsibutramine.

-

Anorectic Effects: Administration of (R)-Desmethylsibutramine has been shown to significantly reduce food intake in rats.[2][4]

-

Locomotor Activity: The compound also increases locomotor activity, which is indicative of a stimulant effect.[2]

-

Antidepressant-like Effects: In the Porsolt swim test, a model used to screen for antidepressant efficacy, (R)-Desmethylsibutramine reduced immobility time, suggesting potential antidepressant properties.[2]

Detailed Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the general procedure for determining the binding affinity of (R)-Desmethylsibutramine to SERT, NET, and DAT.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the human serotonin, norepinephrine, and dopamine transporters.

Materials:

-

Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

Test compound: (R)-Desmethylsibutramine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (e.g., high concentration of a known inhibitor like paroxetine for SERT, desipramine for NET, or GBR 12909 for DAT).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in assay buffer to a final concentration that yields adequate signal-to-noise ratio. Prepare serial dilutions of (R)-Desmethylsibutramine.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the respective radioligand, and varying concentrations of (R)-Desmethylsibutramine or buffer (for total binding) or the non-specific binding control.

-

Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of (R)-Desmethylsibutramine and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Neurotransmitter Uptake Assay in Rat Brain Synaptosomes

This protocol describes a method to measure the inhibition of monoamine uptake by (R)-Desmethylsibutramine in rat brain synaptosomes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for the uptake of serotonin, norepinephrine, and dopamine into isolated nerve terminals.

Materials:

-

Rat brain tissue (striatum for dopamine uptake, hippocampus or cortex for serotonin and norepinephrine uptake).[5][6]

-

Sucrose buffer (e.g., 0.32 M sucrose).

-

Krebs-Ringer buffer (KHB).

-

Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.

-

Test compound: (R)-Desmethylsibutramine.

-

Uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET, nomifensine for DAT).

-

Centrifuge and water bath.

-

Filtration apparatus and filters.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize the dissected brain tissue in ice-cold sucrose buffer.[5][6] Centrifuge the homogenate at a low speed to remove nuclei and cell debris.[5] Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.[5][6] Resuspend the synaptosomal pellet in KHB.

-

Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of (R)-Desmethylsibutramine or vehicle for a short period at 37°C.

-

Initiate the uptake by adding the respective radiolabeled neurotransmitter.

-

Allow the uptake to proceed for a defined, short period (e.g., 5-10 minutes) at 37°C.

-

Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification and Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Determine the IC50 value by plotting the percentage inhibition of uptake against the log concentration of (R)-Desmethylsibutramine.

In Vivo Food Intake Study in Rats

This protocol provides a general framework for assessing the anorectic effects of (R)-Desmethylsibutramine in rats.

Objective: To evaluate the effect of the test compound on food consumption in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Standard rat chow.

-

Test compound: (R)-Desmethylsibutramine.

-

Vehicle control.

-

Dosing equipment (e.g., oral gavage needles).

-

Metabolic cages or cages equipped for accurate food intake measurement.

Procedure:

-

Acclimation: House the rats individually and acclimate them to the testing environment and handling procedures.

-

Baseline Measurement: Measure baseline food intake for several days prior to the start of the study to establish a stable baseline for each animal.

-

Dosing: Administer (R)-Desmethylsibutramine or vehicle to the rats at the desired dose(s) and route (e.g., oral gavage).

-

Food Intake Measurement: Measure the amount of food consumed at various time points after dosing (e.g., 2, 4, 8, and 24 hours).[4][7]

-

Data Analysis: Compare the food intake in the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Open Field Test for Locomotor Activity in Rats

This protocol describes the open field test to assess spontaneous locomotor activity.

Objective: To measure changes in locomotor activity induced by the test compound.

Materials:

-

Open field apparatus (a square or circular arena with walls).[8][9]

-

Video tracking system and software.

-

Test animals (rats).

-

Test compound: (R)-Desmethylsibutramine and vehicle.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[10]

-

Dosing: Administer the test compound or vehicle to the animals prior to the test, with the pre-treatment time depending on the expected time to peak effect of the compound.

-

Test: Place each rat individually in the center of the open field arena and allow it to explore freely for a set period (e.g., 10-30 minutes).[10][11]

-

Data Acquisition: Record the animal's movement using the video tracking system.

-

Data Analysis: Analyze the recorded data to quantify various parameters of locomotor activity, including:

-

Compare the locomotor activity parameters between the drug-treated and vehicle-treated groups using appropriate statistical analyses.

Conclusion

(R)-Desmethylsibutramine is a potent inhibitor of serotonin, norepinephrine, and dopamine reuptake. Its pharmacological profile, characterized by high affinity for the monoamine transporters and demonstrated in vivo efficacy in animal models of appetite and mood, underscores its potential as a pharmacologically active agent. The detailed methodologies provided in this guide are intended to facilitate further research into the nuanced pharmacological effects of (R)-Desmethylsibutramine and its potential therapeutic applications. The provided diagrams offer a clear visual representation of its mechanism of action and experimental workflows, aiding in the conceptual understanding and practical execution of related studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolate Functional Synaptosomes | Thermo Fisher Scientific - PL [thermofisher.com]

- 7. Pharmacologically induced weight loss is associated with distinct gut microbiome changes in obese rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Open field (animal test) - Wikipedia [en.wikipedia.org]

- 9. Open Field [btc.psych.ucla.edu]

- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of (R)-Desmethylsibutramine in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Desmethylsibutramine, an active metabolite of the anti-obesity drug sibutramine, plays a significant role in the parent drug's therapeutic effects. Understanding its pharmacokinetic profile in preclinical rodent models is crucial for translational research and drug development. This technical guide provides a comprehensive overview of the available pharmacokinetic data and experimental methodologies for (R)-desmethylsibutramine in rodent models, with a primary focus on studies conducted in rats.

Pharmacokinetic Parameters in Rats

The enantioselective pharmacokinetics of sibutramine's metabolites, including (R)-desmethylsibutramine (also referred to as (R)-didesmethylsibutramine or (R)-DDS), have been characterized in Sprague-Dawley rats. Following oral and intravenous administration of racemic sibutramine, significant differences in the plasma concentrations of the (R)- and (S)-enantiomers of the desmethyl metabolites are observed.

The following tables summarize the key pharmacokinetic parameters for the (R)- and (S)-enantiomers of didesmethylsibutramine (DDS) in rats after a single oral administration of racemic sibutramine hydrochloride (10 mg/kg).

Table 1: Pharmacokinetic Parameters of Didesmethylsibutramine (DDS) Enantiomers in Rat Plasma Following Oral Administration

| Parameter | (R)-Didesmethylsibutramine | (S)-Didesmethylsibutramine |

| Cmax (ng/mL) | 1.8 ± 0.6 | 50 ± 14 |

| Tmax (h) | 4.7 ± 1.0 | 4.7 ± 1.0 |

| AUCinf (ng·h/mL) | 22 ± 7 | 660 ± 150 |

| Data sourced from Bae et al., 2010. |

Table 2: Comparative Ratios of Pharmacokinetic Parameters for Didesmethylsibutramine (DDS) Enantiomers in Rat Plasma

| Parameter Ratio | Value |

| (S)-Cmax / (R)-Cmax | ~28 |

| (S)-AUCinf / (R)-AUCinf | ~30 |

| Data derived from Bae et al., 2010. |

These data clearly indicate that the pharmacologically less active (S)-isomer is predominant in the plasma of rats, with significantly higher maximum concentration (Cmax) and overall exposure (AUCinf) compared to the more potent (R)-isomer.[1] This suggests a rapid biotransformation and/or excretion of (R)-desmethylsibutramine.[1]

Experimental Protocols

The following section details the methodologies employed in the key pharmacokinetic studies of (R)-desmethylsibutramine in rats.

Animal Model

-

Species: Male Sprague-Dawley rats

-

Weight: 220–250 g

-

Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. They were fasted overnight before drug administration.

Drug Administration

-

Compound: Racemic sibutramine hydrochloride

-

Dose: 10 mg/kg

-

Route of Administration: Oral (p.o.) gavage and Intravenous (i.v.) injection into the femoral vein.

-

Vehicle: Distilled water for oral administration and saline for intravenous administration.

Sample Collection and Preparation

-

Biological Matrix: Blood

-

Sampling Time Points: Blood samples (approximately 0.3 mL) were collected from the femoral artery at 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Anticoagulant: Heparin

-

Sample Processing: Plasma was separated by centrifugation at 10,000 x g for 10 minutes and stored at -20°C until analysis.

Analytical Methodology

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the enantioselective determination of sibutramine and its metabolites.

-

Sample Extraction: A liquid-liquid extraction method was used. Plasma samples were alkalinized with NaOH, and the analytes were extracted using a mixture of diethyl ether and n-hexane.

-

Chromatographic Separation: The enantiomers were separated on a Chiral-AGP stationary-phase column.

-

Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 4.03) and acetonitrile (94:6, v/v).

-

Detection: Tandem mass spectrometry in positive ion mode.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the general workflow for the pharmacokinetic analysis of (R)-desmethylsibutramine in rats.

Caption: Workflow for rodent pharmacokinetic studies.

Metabolic Pathway of Sibutramine

This diagram shows the primary metabolic pathway of sibutramine to its active desmethyl metabolites.

Caption: Primary metabolic pathway of sibutramine.

Conclusion

The pharmacokinetic data available for (R)-desmethylsibutramine in rodent models, primarily in rats, demonstrate significant stereoselectivity. The (R)-enantiomer, despite being more pharmacologically potent, exhibits substantially lower plasma concentrations compared to its (S)-counterpart. This highlights the importance of enantioselective analytical methods in preclinical studies of sibutramine and its metabolites. Further research is warranted to elucidate the pharmacokinetic profile of (R)-desmethylsibutramine in other rodent species to provide a more comprehensive understanding for translational drug development.

References

(R)-Desmethylsibutramine as a Norepinephrine Reuptake Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Desmethylsibutramine, an active metabolite of the formerly marketed anti-obesity drug sibutramine, is a potent inhibitor of the norepinephrine transporter (NET). Sibutramine itself is a prodrug, and its pharmacological activity is primarily attributed to its secondary amine (desmethylsibutramine, M1) and primary amine (didesmethylsibutramine, M2) metabolites.[1] This guide focuses on the (R)-enantiomer of desmethylsibutramine and its significant role as a norepinephrine reuptake inhibitor (NRI), a class of compounds with therapeutic applications in conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression. By blocking the reuptake of norepinephrine from the synaptic cleft, (R)-Desmethylsibutramine increases the extracellular concentration of this neurotransmitter, thereby enhancing noradrenergic signaling.

Quantitative Data Presentation

| Compound | Transporter | Parameter | Value (nM) |

| (R)-Desmethylsibutramine | Norepinephrine Transporter (NET) | K_i | 13 |

| Serotonin Transporter (SERT) | K_i | 140 | |

| Dopamine Transporter (DAT) | K_i | 8.9 |

Note: K_i_ values represent the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower K_i_ value indicates a higher binding affinity. The potency of (R)-Desmethylsibutramine in functional norepinephrine uptake assays is reported to be comparable to that of desipramine.[2]

Experimental Protocols

Norepinephrine Transporter (NET) Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_i_) of a test compound, such as (R)-Desmethylsibutramine, for the norepinephrine transporter.

a. Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET).

-

[³H]Nisoxetine (radioligand).

-

Test compound ((R)-Desmethylsibutramine).

-

Desipramine (for non-specific binding determination).

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well microplates.

b. Procedure:

-

Membrane Preparation: Culture hNET-expressing HEK293 cells to confluence. Harvest the cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a suitable assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]Nisoxetine (at a final concentration near its K_d_), and 100 µL of the membrane preparation.

-

Non-specific Binding: 50 µL of Desipramine (at a final concentration of 10 µM), 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.

-

Competitive Binding: 50 µL of varying concentrations of (R)-Desmethylsibutramine, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of (R)-Desmethylsibutramine by non-linear regression analysis of the competitive binding data. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Synaptosomal Norepinephrine Uptake Assay

This protocol measures the functional inhibition of norepinephrine uptake into nerve terminals by a test compound.

a. Materials:

-

Rat brain tissue (e.g., cortex or hypothalamus).

-

[³H]Norepinephrine (radiolabeled substrate).

-

Test compound ((R)-Desmethylsibutramine).

-

Desipramine (positive control).

-

Sucrose solution (0.32 M).

-

Krebs-Ringer bicarbonate buffer (containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.7 mM CaCl₂, 25.6 mM NaHCO₃, 10 mM glucose, and 1 mM ascorbic acid), gassed with 95% O₂/5% CO₂.

-

Whatman GF/C filters.

-

Scintillation cocktail and counter.

b. Procedure:

-

Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet (the synaptosomal fraction) in Krebs-Ringer buffer.

-

Assay Setup: In microcentrifuge tubes, pre-incubate the synaptosomal suspension for 10 minutes at 37°C.

-

Initiation of Uptake: Add varying concentrations of (R)-Desmethylsibutramine or vehicle to the synaptosome suspension and incubate for 10 minutes at 37°C. Initiate the uptake by adding [³H]Norepinephrine (at a final concentration near its K_m_). For determining non-specific uptake, run a parallel set of tubes at 4°C.

-

Termination of Uptake: After a short incubation period (e.g., 5 minutes) at 37°C, terminate the uptake by rapid filtration through Whatman GF/C filters under vacuum. Immediately wash the filters three times with ice-cold Krebs-Ringer buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured at 4°C) from the total uptake. Determine the IC50 value for (R)-Desmethylsibutramine by plotting the percentage inhibition of specific uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

References

In-Depth Technical Guide: Serotonin Transporter Affinity of (R)-Desmethylsibutramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the serotonin transporter (SERT) affinity of (R)-Desmethylsibutramine, an active metabolite of sibutramine. The document presents quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support research and development in neuropharmacology and drug design.

Quantitative Affinity Data

(R)-Desmethylsibutramine exhibits a distinct affinity profile for the serotonin transporter (SERT), as well as for the norepinephrine transporter (NET) and the dopamine transporter (DAT). The inhibitory potency of (R)-Desmethylsibutramine and its related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter's activity.

A key study by Glick et al. (2000) determined the in vitro IC50 values for the inhibition of [3H]serotonin, [3H]norepinephrine, and [3H]dopamine uptake into rat brain synaptosomes by the enantiomers of desmethylsibutramine and didesmethylsibutramine. The results demonstrated that the (R)-enantiomers are more potent inhibitors of monoamine uptake than their corresponding (S)-enantiomers.[1][2][3]

The following table summarizes the quantitative data for (R)-Desmethylsibutramine and its comparators from the aforementioned study.

| Compound | Transporter | IC50 (nM) |

| (R)-Desmethylsibutramine | SERT | 294 |

| NET | 9.5 | |

| DAT | 73 | |

| (S)-Desmethylsibutramine | SERT | 3000 |

| NET | 120 | |

| DAT | 830 | |

| Racemic Sibutramine | SERT | 290 |

| NET | 2.8 | |

| DAT | 28 |

Data sourced from Glick et al. (2000). Eur J Pharmacol, 397(1), 93-102.

Experimental Protocols

The determination of the inhibitory potency of compounds like (R)-Desmethylsibutramine on the serotonin transporter is primarily achieved through in vitro neurotransmitter uptake inhibition assays. The following is a detailed methodology based on standard protocols for such experiments.

In Vitro [3H]Serotonin Uptake Inhibition Assay in Rat Brain Synaptosomes

Objective: To determine the IC50 value of a test compound for the inhibition of serotonin reuptake by the serotonin transporter in a rat brain synaptosome preparation.

Materials:

-

Male Sprague-Dawley rats.[4]

-

[3H]Serotonin (specific activity ~20-30 Ci/mmol).

-

Test compound ((R)-Desmethylsibutramine).

-

Krebs-phosphate buffer (KPB).[4]

-

Scintillation fluid.

-

Glass fiber filters.

-

Homogenizer.

-

Refrigerated centrifuge.

-

Liquid scintillation counter.

-

Incubation bath.

Procedure:

-

Synaptosome Preparation:

-

Euthanize male Sprague-Dawley rats and rapidly dissect the cerebral cortex on ice.[4]

-

Homogenize the tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Wash the pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final synaptosomal pellet in Krebs-phosphate buffer.

-

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound (e.g., (R)-Desmethylsibutramine) or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]Serotonin (e.g., 5 nM).[4]

-

Allow the uptake to proceed for a short, linear period (e.g., 3-5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unbound radioligand.

-

Non-specific uptake is determined in the presence of a high concentration of a potent SERT inhibitor (e.g., 100 µM paroxetine).[4]

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage inhibition of specific [3H]Serotonin uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value, the concentration of the test compound that produces 50% inhibition of specific uptake, using non-linear regression analysis.

-

Note on Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)), where [S] is the concentration of the radiolabeled substrate used in the assay, and Km is the Michaelis-Menten constant for the substrate at the transporter.[5][6][7][8]

Mandatory Visualizations

Serotonin Transporter (SERT) Signaling Pathway

The serotonin transporter is a crucial component of serotonergic neurotransmission. It functions to remove serotonin from the synaptic cleft, thereby terminating its signaling. This reuptake process is an active transport mechanism dependent on sodium and chloride ions.[9][10][11]

References

- 1. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpp.com [ijpp.com]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 6. calculator.academy [calculator.academy]

- 7. youtube.com [youtube.com]

- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 10. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to (R)-Desmethylsibutramine HCl: Chemical, Physical, and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (R)-Desmethylsibutramine hydrochloride, an active metabolite of sibutramine. It covers its core chemical and physical properties, mechanism of action, and relevant experimental methodologies. The information is intended to support research and development activities within the scientific community.

Core Chemical and Physical Properties

(R)-Desmethylsibutramine HCl, the (R)-enantiomer of a primary active metabolite of sibutramine, possesses distinct chemical and physical characteristics critical for its handling, formulation, and analysis. While sibutramine was used as a racemic mixture, studies have shown that the (R)-enantiomers of its metabolites are responsible for the majority of its pharmacological activity.[1]

The hydrochloride salt form enhances the compound's water solubility and bioavailability.[2] Key quantitative properties are summarized in the table below.

Table 1: Physicochemical Properties of (R)-Desmethylsibutramine HCl

| Property | Value | Reference |

| IUPAC Name | (1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | [3] |

| Synonyms | (alphaR)-1-(4-Chlorophenyl)-N-methyl-alpha-(2-methylpropyl)-cyclobutanemethanamine HCl | [3] |

| CAS Number | 259731-40-3 | [3] |

| Molecular Formula | C₁₆H₂₄ClN · HCl (or C₁₆H₂₅Cl₂N) | [3][4] |

| Molecular Weight | 302.28 g/mol | [2][3] |

| Exact Mass | 301.1364 Da | [3] |

| Appearance | White to off-white solid powder | [2][5] |

| Solubility | Soluble in Water, DMSO, and Methanol | [4][5][6][7] |

| Storage | Recommended long-term storage at -20°C | [4][7] |

Pharmacological Profile and Mechanism of Action

(R)-Desmethylsibutramine is a potent monoamine reuptake inhibitor with a higher affinity for norepinephrine (NET) and serotonin (SERT) transporters compared to the parent compound, sibutramine.[1][2][5] Its mechanism of action, which is central to its anorectic and antidepressant effects, involves blocking these transporters on presynaptic neurons. This inhibition leads to an increased concentration of norepinephrine and serotonin in the synaptic cleft, enhancing downstream signaling.[8]

Unlike other serotonergic agents, sibutramine and its metabolites have a low and likely insignificant affinity for the 5-HT₂B receptor, a target associated with cardiovascular risks.[1] The (R)-enantiomer of desmethylsibutramine demonstrates significantly more potent anorectic effects than its (S)-enantiomer counterpart.[1]

References

- 1. Sibutramine - Wikipedia [en.wikipedia.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. (R)-Desmethyl Sibutramine Hydrochloride [lgcstandards.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Desmethylsibutramine hydrochloride | C16H25Cl2N | CID 13083195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 84467-94-7 CAS MSDS (N-MONODESMETHYL SIBUTRAMINE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Desmethylsibutramine hydrochloride CAS number and molecular structure

An In-depth Technical Guide to (R)-Desmethylsibutramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Desmethylsibutramine, an active metabolite of sibutramine, is a potent monoamine reuptake inhibitor. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, metabolic pathway, and analytical methodologies. Quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for research and development applications.

Core Compound Identification

This compound is the more pharmacologically active enantiomer of the primary metabolite of sibutramine.[1] Sibutramine itself was developed for the treatment of obesity and acts as a prodrug, with its therapeutic effects primarily attributed to its active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2).[1][2]

| Property | Data | Reference |

| Analyte Name | This compound | [3] |

| Synonyms | (alphaR)-1-(4-Chlorophenyl)-N-methyl-alpha-(2-methylpropyl)-cyclobutanemethanamine hydrochloride | [3] |

| CAS Number | 259731-40-3 | [3] |

| Alternate CAS (Free Base) | 229639-54-7 | [3][4] |

| Molecular Formula | C₁₆H₂₄ClN · HCl | [3][5] |

| Molecular Weight | 302.28 g/mol | [3][6] |

| IUPAC Name | (1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | [3] |

| SMILES | CC(C)C--INVALID-LINK--NC.Cl | [4] |

| InChI Key | OUVFHVJVFLFXPQ-UHFFFAOYSA-N | [5] |

| Physical Format | Solid | [5] |

| Solubility | Soluble in water | [5] |

Mechanism of Action

(R)-Desmethylsibutramine functions as a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1][7] Its mechanism involves blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT) at the presynaptic neuronal membrane.[7][8] This inhibition leads to an increased concentration of norepinephrine and serotonin in the synaptic cleft, enhancing satiety and reducing appetite.[1][2][8] The compound is also an inhibitor of dopamine reuptake, although with lower potency.[8] The (R)-enantiomers of sibutramine's metabolites exhibit significantly stronger anorectic effects than their (S)-counterparts.[1]

Caption: Mechanism of action at the neuronal synapse.

Binding Affinity & Potency

The inhibitory potency of (R)-Desmethylsibutramine is quantified by its inhibitor constant (Ki), which represents the concentration required to produce half-maximum inhibition. Lower Ki values indicate greater binding affinity and potency.

| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |

| (R)-Desmethylsibutramine | 44 | 4 | 12 |

| (S)-Desmethylsibutramine | 9,200 | 870 | 180 |

| (Data sourced from Rothman et al., as cited in Wikipedia)[1] |

Metabolism

Sibutramine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isozyme CYP3A4, to form its more active N-desmethyl (M1) and didesmethyl (M2) metabolites.[1][9] The S-enantiomers of the metabolites are metabolized more rapidly than the R-enantiomers.[9]

Caption: Simplified metabolic pathway of Sibutramine.

Experimental Protocols

Synthesis

The synthesis of specific enantiomers of desmethylsibutramine can be achieved through asymmetric synthesis or by resolution of a racemic mixture. A general approach involves preparing the primary amine racemate, separating the mixture into its individual enantiomers, and subsequently converting the optically pure primary amine into the desired secondary amine product.[10] An improved synthesis method for the parent compound, sibutramine hydrochloride, has been developed to simplify the process, reduce reaction time, and improve yield by using paraformaldehyde instead of 37% formaldehyde in the final step.[11]

Analytical Quantification in Human Plasma

A sensitive and selective method for the determination of sibutramine and its N-desmethyl metabolites in human plasma utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[12]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 5000 µL plasma aliquot, add the internal standard.

-

Vortex the sample for 5 seconds.

-

Add 4.0 mL of tert-butyl-methyl ether (TBME), shake for 25 minutes, and centrifuge at 4000 rpm for 5 minutes.[12]

-

Transfer a 2.50 mL aliquot of the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[12]

-

Reconstitute the dry residue with 0.30 mL of the mobile phase for analysis.[12]

-

-

LC-MS/MS Conditions:

Caption: General workflow for bioanalytical quantification.

HPLC-UV Method for Purity and Stability

For quality control and stability testing, an alternative HPLC method with UV detection can be employed.

-

Chromatographic Conditions:

-

Column: Reversed-phase C8 (150 x 4.0 mm, 5 µm).[14]

-

Mobile Phase: Isocratic elution with acetonitrile and water (containing 0.3% triethylamine, pH adjusted to 7.0) in a 75:25 (v/v) ratio.[14]

-

Flow Rate: 1.1 mL/min.[14]

-

Detection: UV at 225 nm.[14]

-

Linearity: The method shows a linear response from 30 to 90 µg/mL.[14]

-

This method has been validated for separating sibutramine from its major degradation products, making it suitable for quality control of bulk ingredients and finished pharmaceutical products.[14]

References

- 1. Sibutramine - Wikipedia [en.wikipedia.org]

- 2. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-Desmethyl Sibutramine Hydrochloride [lgcstandards.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Desmethyl Sibutramine, Hydrochloride Salt [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. (R)-Desmethylsibutramine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. SK9492000A3 - Pharmaceutical composition containing sibutramine and orlistat - Google Patents [patents.google.com]

- 11. KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Chiral LC-MS/MS Method for the Quantification of (R)-Desmethylsibutramine in Human Plasma

Abstract

This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the chiral separation and quantification of (R)-Desmethylsibutramine, an active metabolite of sibutramine, in human plasma. The method utilizes a Chiralcel AGP stationary-phase column for the effective enantioselective separation of (R)- and (S)-Desmethylsibutramine. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. The method has been validated in accordance with FDA guidelines for bioanalytical method validation, demonstrating excellent linearity, sensitivity, precision, and accuracy. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the stereoselective pharmacokinetic analysis of sibutramine and its metabolites.

Introduction

Sibutramine, formerly used for the treatment of obesity, is a chiral compound that is metabolized in vivo to two active desmethyl metabolites, mono-desmethylsibutramine (DSB) and di-desmethylsibutramine (DDSB). These metabolites also possess a chiral center and exhibit enantioselective pharmacokinetics and pharmacodynamics. The (R)-enantiomer of desmethylsibutramine is known to be the more pharmacologically active isomer. Therefore, the ability to selectively quantify (R)-Desmethylsibutramine is crucial for pharmacokinetic studies, bioequivalence studies, and understanding the drug's overall disposition. This application note provides a comprehensive protocol for the enantioselective analysis of (R)-Desmethylsibutramine in human plasma using LC-MS/MS.

Experimental

Materials and Reagents

-

(R)-Desmethylsibutramine and (S)-Desmethylsibutramine reference standards

-

Deuterated internal standard (e.g., Desmethylsibutramine-d7)

-

HPLC-grade acetonitrile, methanol, diethyl ether, and n-hexane

-

Ammonium acetate

-

Acetic acid

-

Sodium hydroxide (NaOH)

-

Human plasma (blank)

-

Deionized water

Sample Preparation

A liquid-liquid extraction method is employed for the isolation of the analytes from human plasma.

Protocol:

-

To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution.

-

Add 100 µL of 0.1 M NaOH solution and vortex for 30 seconds.

-

Add 2.5 mL of a diethyl ether and n-hexane mixture (4:1, v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 2 minutes and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic Conditions:

| Parameter | Value |

| Column | Chiralcel AGP (α1-acid glycoprotein) stationary-phase column |

| Mobile Phase | 10 mM Ammonium acetate in water (adjusted to pH 4.0 with acetic acid) : Acetonitrile (94:6, v/v) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

Mass Spectrometry

Mass Spectrometric Conditions:

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition for Desmethylsibutramine | m/z 266.3 → 125.3 |

| MRM Transition for Desmethylsibutramine-d7 (IS) | m/z 273.2 → 125.0 |

| Collision Energy | Optimized for the specific instrument |

| Source Temperature | Optimized for the specific instrument |

Method Validation

The method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation" guidance. The validation parameters for the quantification of desmethylsibutramine (as a racemate) are summarized below. While specific data for the individual (R)-enantiomer is not available in the cited literature, the method's validation for the racemate provides a strong indication of its performance for the individual enantiomers.

Quantitative Data Summary

Table 1: Calibration Curve Details for Desmethylsibutramine

| Parameter | Value |

| Linearity Range | 10.0 - 10,000.0 pg/mL |

| Correlation Coefficient (r²) | ≥ 0.9997 |

Table 2: Precision and Accuracy for Desmethylsibutramine Quality Control Samples

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 30.0 | 1.6 - 3.4 | 97.1 - 98.7 | 1.2 - 3.2 | 99.3 - 99.8 |

| MQC | 3500.0 | 1.6 - 3.4 | 97.1 - 98.7 | 1.2 - 3.2 | 99.3 - 99.8 |

| HQC | 8000.0 | 1 |

Application Note: Determination of (R)-Desmethylsibutramine Purity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

(R)-Desmethylsibutramine is a primary active metabolite of Sibutramine, a monoamine reuptake inhibitor previously used for the treatment of obesity. As with many pharmaceutical compounds, the stereochemistry of (R)-Desmethylsibutramine is critical to its pharmacological activity and safety profile. Therefore, a robust analytical method to determine its chemical and enantiomeric purity is essential for researchers, scientists, and drug development professionals. This application note describes a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantitative analysis of (R)-Desmethylsibutramine purity.

Principle

This method utilizes RP-HPLC with a chiral stationary phase to separate (R)-Desmethylsibutramine from its enantiomer, (S)-Desmethylsibutramine, and other potential impurities. The separation is achieved based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. A UV detector is employed for the quantification of the separated compounds based on their absorbance.

Target Audience

This protocol is intended for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of (R)-Desmethylsibutramine.

Experimental Protocol

1. Apparatus and Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

Chiral Stationary Phase Column: Chiral-AGP, 150 mm x 4.6 mm, 5 µm (or equivalent)[1]

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

HPLC vials

2. Reagents and Materials

-

(R)-Desmethylsibutramine reference standard

-

(S)-Desmethylsibutramine reference standard (for method development and validation)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Acetic acid (glacial, analytical grade)

-

Water (HPLC grade or Milli-Q)

3. Preparation of Solutions

-

Mobile Phase: Prepare a 10 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water. Adjust the pH to 4.0 with acetic acid.[1] The mobile phase consists of a mixture of this buffer and acetonitrile. The exact ratio should be optimized for best separation, starting with a ratio of 94:6 (v/v) aqueous buffer to acetonitrile.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

-

Diluent: A mixture of the mobile phase components is recommended as the diluent.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of (R)-Desmethylsibutramine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1 µg/mL to 50 µg/mL.

-

Sample Solution: Accurately weigh the (R)-Desmethylsibutramine sample to be tested and prepare a solution with a nominal concentration of 20 µg/mL in the diluent.

4. Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization for specific instruments and columns.

| Parameter | Value |

| Column | Chiral-AGP, 150 mm x 4.6 mm, 5 µm[1] |

| Mobile Phase | 10 mM Ammonium Acetate (pH 4.0) : Acetonitrile (94:6, v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 225 nm[2][3] |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes (or until all components have eluted) |

5. Data Analysis and Calculations

-

Identification: The (R)-Desmethylsibutramine peak is identified by comparing its retention time with that of the reference standard.

-

Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of (R)-Desmethylsibutramine Peak / Total Area of All Peaks) x 100

-

Enantiomeric Purity Calculation: The enantiomeric purity is calculated by comparing the peak area of the (R)-enantiomer to the sum of the peak areas of both the (R)- and (S)-enantiomers.

Enantiomeric Purity (%) = (Area of (R)-enantiomer Peak / (Area of (R)-enantiomer Peak + Area of (S)-enantiomer Peak)) x 100

6. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria should be set according to internal standard operating procedures or relevant pharmacopeial guidelines.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Resolution (Rs) between (R)- and (S)-enantiomers | ≥ 1.5 |

| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |

Data Presentation

Table 1: System Suitability Results

| Parameter | Result | Acceptance Criteria |

| Tailing Factor | [Insert Value] | ≤ 2.0 |

| Theoretical Plates | [Insert Value] | ≥ 2000 |

| Resolution (Rs) | [Insert Value] | ≥ 1.5 |

| RSD (%) of Peak Area (n=6) | [Insert Value] | ≤ 2.0% |

Table 2: Purity Analysis of (R)-Desmethylsibutramine Sample

| Sample ID | Retention Time (min) | Peak Area | Area (%) | Identity |

| [Sample Name] | [Insert Value] | [Insert Value] | [Insert Value] | (S)-Desmethylsibutramine |

| [Insert Value] | [Insert Value] | [Insert Value] | (R)-Desmethylsibutramine | |

| [Insert Value] | [Insert Value] | [Insert Value] | Impurity 1 | |

| [Insert Value] | [Insert Value] | [Insert Value] | Impurity 2 | |

| Total | 100.0 | |||

| Chemical Purity (%) | [Insert Value] | |||

| Enantiomeric Purity (%) | [Insert Value] |

Visualization

Caption: Workflow for the RP-HPLC analysis of (R)-Desmethylsibutramine purity.

References

- 1. Analysis of enantiomers of sibutramine and its metabolites in rat plasma by liquid chromatography-mass spectrometry using a chiral stationary-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

In Vivo Protocol for Testing (R)-Desmethylsibutramine in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Desmethylsibutramine, an active metabolite of sibutramine, is a monoamine reuptake inhibitor with known anorectic and potential antidepressant effects.[1][2] It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and, to a lesser extent, a dopamine reuptake inhibitor.[3] These application notes provide detailed in vivo protocols for testing the efficacy and safety of (R)-Desmethylsibutramine in rat models. The following sections outline experimental procedures for assessing anorectic, antidepressant-like, and cardiovascular effects, along with guidelines for ethical animal handling.

Mechanism of Action: Monoamine Reuptake Inhibition

(R)-Desmethylsibutramine exerts its pharmacological effects by binding to and blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters on the presynaptic membrane of neurons. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. The anorectic effects are primarily attributed to the enhanced satiety signals mediated by increased serotonin and norepinephrine levels in the hypothalamus.[3][4] The antidepressant-like effects are consistent with the mechanism of other SNRI medications.[5]

Figure 1: Signaling pathway of (R)-Desmethylsibutramine.

Ethical Considerations

All animal experiments must be conducted in accordance with the ethical principles for the use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).[5][6][7] Key ethical considerations include the principles of the 3Rs: Replacement, Reduction, and Refinement.[8] Efforts should be made to minimize animal suffering through appropriate housing, handling, and the use of anesthesia and analgesia when necessary.[6]

Experimental Protocols

The following protocols are designed to assess the key pharmacological effects of (R)-Desmethylsibutramine in rats.

Assessment of Anorectic Effects

This protocol evaluates the impact of (R)-Desmethylsibutramine on food and water intake, as well as body weight.

Experimental Workflow:

Figure 2: Workflow for assessing anorectic effects.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. They should be individually housed to allow for accurate measurement of food and water intake.

-

Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least 7 days prior to the experiment.

-

Baseline Measurements: For 3 consecutive days before drug administration, daily measurements of food intake, water intake, and body weight should be recorded to establish a baseline.[9][10]

-

Drug Preparation and Administration:

-

(R)-Desmethylsibutramine can be suspended in a vehicle such as 1% w/v Tween 80 in sterile water for oral (p.o.) administration or dissolved in saline for intraperitoneal (i.p.) injection.

-

Dosage: Based on previous studies with sibutramine enantiomers, oral doses of 5, 10, and 20 mg/kg can be tested.[11] For intraperitoneal administration, doses of 2.5, 5, and 10 mg/kg have been used to assess anorexic effects.[2]

-

-

Experimental Groups:

-

Group 1: Vehicle control

-

Group 2: (R)-Desmethylsibutramine (Low Dose)

-

Group 3: (R)-Desmethylsibutramine (Mid Dose)

-

Group 4: (R)-Desmethylsibutramine (High Dose) (n=8-10 rats per group)

-

-